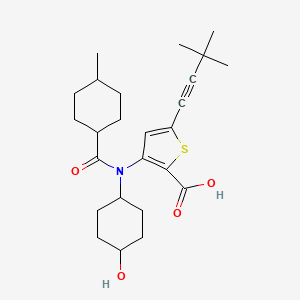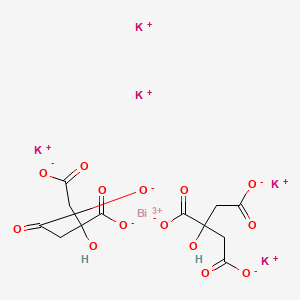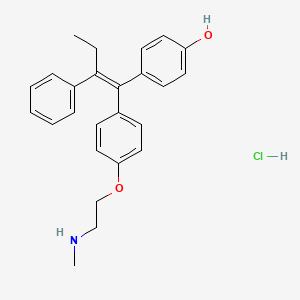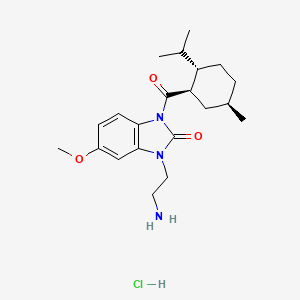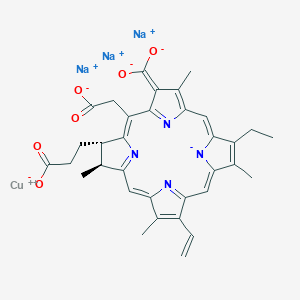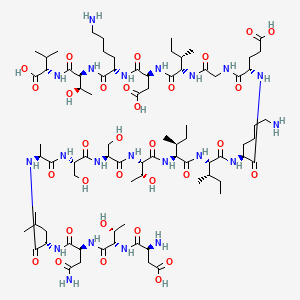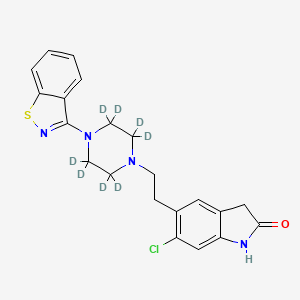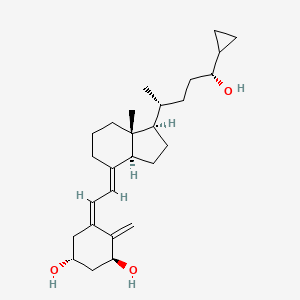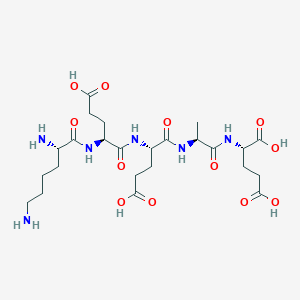
Lys-Glu-Glu-Ala-Glu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Lys-Glu-Glu-Ala-Glu” is a peptide consisting of five amino acids: Lysine, Glutamic Acid, Glutamic Acid, Alanine, and Glutamic Acid . It is also known as a fragment of the [Lys23]-Thymosin α1 .
Synthesis Analysis
The synthesis of such peptides typically involves the formation of peptide bonds between the constituent amino acids . The process requires careful control to ensure the correct sequence of amino acids. The taste of this peptide is reported to consist of three fragments: Lys-Gly as a salty/umami taste, Asp-Glu-Glu as a sour taste, and Ser-Leu-Ala as a bitter taste .Molecular Structure Analysis
The molecular structure of a peptide is determined by the sequence of its amino acids and the configuration of its peptide bonds. The primary structure of “Lys-Glu-Glu-Ala-Glu” was determined using methods like the Edman degradation method for N-terminus sequencing and carboxypeptidase A (Cpase A) and triazination methods for C-terminus sequencing .Chemical Reactions Analysis
Peptides like “Lys-Glu-Glu-Ala-Glu” can undergo various chemical reactions, particularly those involving the peptide bonds that link the amino acids together. For example, they can be hydrolyzed to break the peptide bonds, releasing the constituent amino acids .Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide are determined by its molecular structure and the nature of its constituent amino acids. For example, the peptide “Lys-Glu-Glu-Ala-Glu” has an empirical formula of C24H40N6O12 and a molecular weight of 604.61 .Wissenschaftliche Forschungsanwendungen
A study by Zhang et al. (1993) on a similar peptide [(Ala-Glu-Ala-Glu-Ala-Lys-Ala-Lys)2] demonstrated its ability to form stable macroscopic membranes, potentially useful in biomaterials and origin-of-life research (Zhang, Holmes, Lockshin, & Rich, 1993).
Research by Karim & Smith (2016) involving Glu and Lys in a D-glucose amino acid model system provided insights into the formation of 4(5)-methylimidazole, a compound with implications in food processing and potential carcinogenic effects (Karim & Smith, 2016).
Kuznik et al. (2011) explored the effects of peptides containing Lys, Glu, Asp, and Gly on thyroid morphology and hormonal activity in birds. Their findings indicated these peptides could prevent atrophic changes in the thyroid gland and aid in restoring thyroid functions (Kuznik, Pateiuk, Rusaeva, Baranchugova, & Obydenko, 2011).
A study by Kagan et al. (1984) on the interaction of lysyl oxidase with various peptides, including those containing Ala, Lys, and Glu, provided insights into the enzyme's substrate specificity, which has implications for understanding the cross-linking of elastin and collagen (Kagan, Williams, Williamson, & Anderson, 1984).
Goren et al. (1977) studied the polymer Poly(Lys-Ala-Glu) and found that it was optically pure and had specific ionizable groups, which could have potential applications in biopolymer research (Goren, Fletcher, & Epand, 1977).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2,6-diaminohexanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]pentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N6O12/c1-12(20(37)30-16(24(41)42)7-10-19(35)36)27-22(39)14(5-8-17(31)32)29-23(40)15(6-9-18(33)34)28-21(38)13(26)4-2-3-11-25/h12-16H,2-11,25-26H2,1H3,(H,27,39)(H,28,38)(H,29,40)(H,30,37)(H,31,32)(H,33,34)(H,35,36)(H,41,42)/t12-,13-,14-,15-,16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJLTZQPTPRSOX-QXKUPLGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N6O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lys-Glu-Glu-Ala-Glu | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

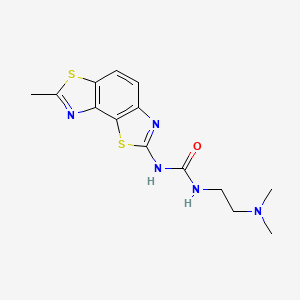

![[{[10,10-Dihydroxy-2,6-diimino-9-(sulfooxy)octahydro-1H,8H-pyrrolo[1,2-c]purin-4-yl]methoxy}(hydroxy)methylidene]sulfamic acid](/img/structure/B1139283.png)
